molecular formula C8H14N2OS B13294959 2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol

2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol

Cat. No.: B13294959
M. Wt: 186.28 g/mol
InChI Key: KWJCYWNKHFWUFL-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol typically involves the reaction of a thiazole derivative with an appropriate amine and alcohol. The specific synthetic route and reaction conditions can vary, but common methods include:

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethylamino)butan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-2-7(5-11)10-4-8-3-9-6-12-8/h3,6-7,10-11H,2,4-5H2,1H3

InChI Key

KWJCYWNKHFWUFL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CN=CS1

Origin of Product

United States

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